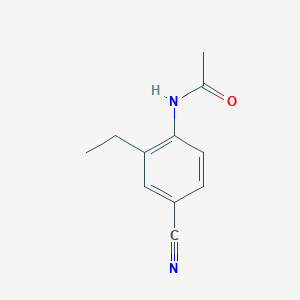

N-(4-氰基-2-乙基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

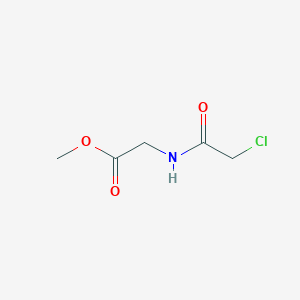

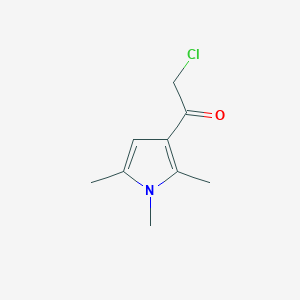

N-(4-cyano-2-ethylphenyl)acetamide is a chemical compound that belongs to the class of acetamides, characterized by the presence of a cyano group attached to a phenyl ring and an acetamide moiety. While the specific compound N-(4-cyano-2-ethylphenyl)acetamide is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the chemical behavior and potential applications of such molecules.

Synthesis Analysis

The synthesis of related acetamide compounds involves multi-step reaction sequences and the use of various reagents. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU . Similarly, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized by modifying the substituents at the carbon adjacent to the amide nitrogen . These methods could potentially be adapted for the synthesis of N-(4-cyano-2-ethylphenyl)acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often elucidated using spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the X-ray single crystal analysis of a phenylsulfonyl acetamide derivative revealed a syn-clinal (gauche) conformation in the solid state . The crystal structure of another acetamide derivative was solved using direct methods and refined to a final R-factor, showing intermolecular hydrogen bonds . These techniques could be applied to determine the molecular structure of N-(4-cyano-2-ethylphenyl)acetamide.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions to form heterocyclic compounds. For instance, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide was used to synthesize different heterocyclic derivatives, including thiophene and pyrazole rings . The reactivity of the cyanoacetamido moiety played a crucial role in the diversity of the synthesized products. This suggests that N-(4-cyano-2-ethylphenyl)acetamide could also serve as a synthon for heterocyclic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular conformations and interactions with solvents. Spectroscopic and theoretical studies have shown that different conformers of acetamide derivatives can exist, with gauche conformers being more stable than cis ones . Solvent effects can also influence the populations of these conformers, as observed in various solvents . The electronic properties, such as HOMO-LUMO band gap energies, can be determined in different solvents, providing insights into the reactivity of the compound . These analyses would be relevant for understanding the properties of N-(4-cyano-2-ethylphenyl)acetamide.

科学研究应用

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

-

Pharmaceutical Use

-

Synthesis of Heterocyclic Compounds

- Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

-

Chemotherapeutic Agents

-

Acetylation of Alcohols, Phenols, and Amines

- Phosphomolybdic acid (PMA) is a simple and efficient catalyst for the acetylation of structurally diverse alcohols, phenols, and amines . Acetylation reactions with acetic anhydride proceed in excellent yield in the presence of a catalytic amount of PMA at ambient temperature within a relatively short reaction time under solvent-free conditions .

-

Protection of Amino Groups

-

Synthesis of Thiadiazine 1-Oxides

- A novel approach for the practical synthesis of thiadiazine 1-oxides has been developed . This involves the intramolecular cyclization with 2-N-cyano-sulfonimidoyl amides to form the desired thiadiazine 1-oxides . One-pot acid-induced hydrolysis of the cyano group and the intramolecular cyclocondensation protocol readily provided various heterocyclic frameworks in good to moderate yields .

-

Phenoxy Acetamide Derivatives

- Recent investigations have focused on the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates . This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

-

Production of Isomeric Amide

安全和危害

The safety data sheet for a similar compound, Acetamide, indicates that it is suspected of causing cancer (Carcinogenicity Category 2, H351) . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

N-(4-cyano-2-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-3-10-6-9(7-12)4-5-11(10)13-8(2)14/h4-6H,3H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBQTZGZKSMASP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C#N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370622 |

Source

|

| Record name | N-(4-cyano-2-ethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-cyano-2-ethylphenyl)acetamide | |

CAS RN |

34921-76-1 |

Source

|

| Record name | N-(4-cyano-2-ethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)